3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one
Description
3-(Benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone substituted with a benzenesulfonyl group and a 3-phenylpyrrolidin moiety. The benzenesulfonyl group (C₆H₅SO₂–) introduces strong electron-withdrawing properties, while the 3-phenylpyrrolidin ring provides a nitrogen-containing heterocycle that may influence pharmacological activity. This structure is analogous to bioactive molecules targeting enzymes or receptors, particularly in neurological or antimicrobial contexts .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(12-14-24(22,23)18-9-5-2-6-10-18)20-13-11-17(15-20)16-7-3-1-4-8-16/h1-10,17H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTELXBQMDFCJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group is attached through a sulfonylation reaction, using reagents
Biological Activity
3-(benzenesulfonyl)-1-(3-phenylpyrrolidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonyl group attached to a pyrrolidine moiety, contributing to its unique pharmacological properties. The general structure can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for further investigation in drug development.
Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease pathways. For instance, benzenesulfonyl derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer progression and immune regulation. The sulfonyl group is essential for binding interactions with the enzyme's active site, facilitating inhibition .
In Vitro Studies
In vitro assays demonstrate that this compound exhibits significant inhibitory activity against IDO. For example, compounds structurally related to it have shown IC50 values in the nanomolar range, indicating potent enzymatic inhibition .
Table 1: Biological Activity Summary
| Compound | Target Enzyme | IC50 (nM) | EC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Indoleamine 2,3-dioxygenase | <100 | <200 | |
| Related Phenyl Benzenesulfonylhydrazides | Indoleamine 2,3-dioxygenase | 61 | 172 |
Therapeutic Potential
The inhibition of IDO suggests that this compound could be explored as a therapeutic agent in oncology, particularly for enhancing anti-tumor immunity. By blocking IDO activity, the compound may prevent tumor-induced immune suppression, thereby allowing for more effective immune responses against cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron Effects: The benzenesulfonyl group in the target compound likely increases metabolic stability compared to hydroxyl or methoxy groups in analogs (e.g., No. 2158–2160 in ).
- Solubility : The 3-phenylpyrrolidin moiety may reduce aqueous solubility relative to piperazine derivatives (e.g., compound 16 in ), which are more polar.
- Bioactivity: Thiazolidine and indole analogs exhibit antimicrobial or enzyme-inhibitory properties , while pyridinyl derivatives (e.g., No. 2158) show genotoxic risks .
Physicochemical Properties
Notes:
- Analogs with hydroxyl groups (e.g., ) are more water-soluble, aligning with their use in food additives or pharmaceuticals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
